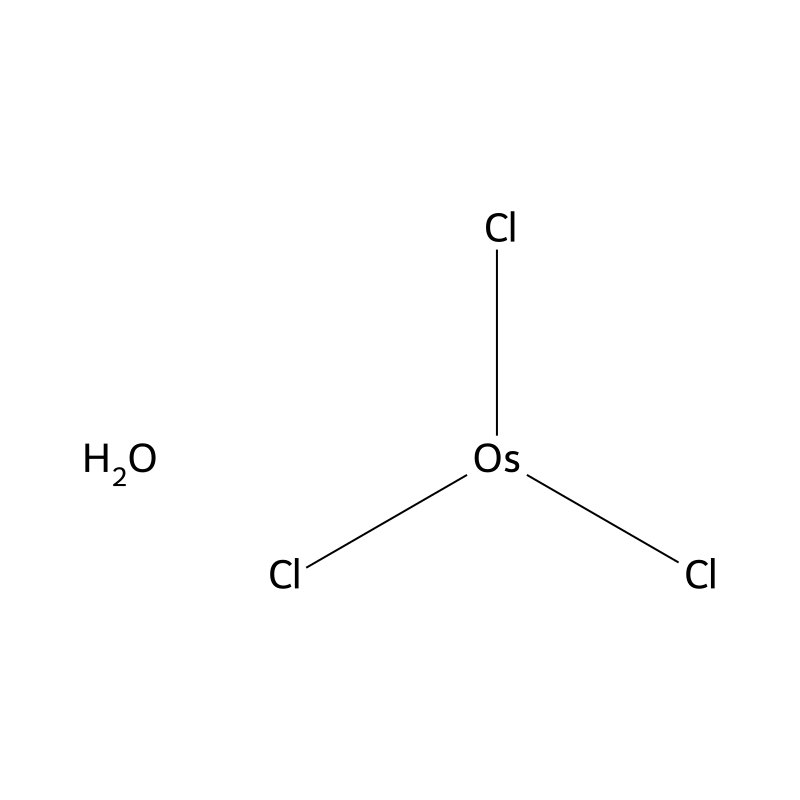

Osmium(III) chloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Dichlorodihydridoosmium Complexes

Field: Chemistry, specifically organometallic chemistry.

Application: Osmium(III) chloride hydrate is used as a reagent for the preparation of dichlorodihydridoosmium complexes.

Production of Arene Complexes

Osmium(III) chloride hydrate, with the chemical formula OsCl·3HO, is an inorganic compound composed of osmium and chlorine. It typically appears as dark green crystals and is known for its high density and toxicity. The compound is a hydrated form of osmium(III) chloride, which is itself a black-brown solid. Osmium(III) chloride is notable for its role as a precursor in various

Osmium(III) chloride hydrate is a toxic compound. It can cause irritation and damage upon contact with skin, eyes, and respiratory system.

- Skin Contact: Avoid contact. Wear gloves and protective clothing.

- Eye Contact: Avoid contact. Wear safety glasses or goggles.

- Inhalation: Avoid inhalation. Use in a well-ventilated fume hood.

- Ingestion: Harmful if swallowed. Wash hands thoroughly after handling.

- Formation from Elements:This reaction illustrates the direct synthesis of osmium(III) chloride from elemental osmium and chlorine gas.

- Decomposition Reaction:Here, osmium(IV) chloride decomposes to form osmium(III) chloride and chlorine gas.

- Complex Formation: Osmium(III) chloride hydrate serves as a precursor for various arene complexes, which are formed through coordination with aromatic compounds .

Osmium(III) chloride hydrate exhibits significant toxicity. It is classified as toxic if swallowed or in contact with skin, posing acute health risks. The compound's biological activity has been studied primarily in the context of its cytotoxic effects, making it a subject of interest in toxicology and pharmacology research .

Osmium(III) chloride hydrate can be synthesized through several methods:

- Direct Chlorination: The reaction of osmium metal with chlorine gas at elevated temperatures produces osmium(III) chloride.

- Reduction of Osmium Compounds: Reducing osmium(VI) or osmium(IV) compounds in the presence of hydrochloric acid can yield osmium(III) chloride hydrate.

- Hydration: The anhydrous form of osmium(III) chloride can be hydrated by dissolving it in water, leading to the formation of the hydrate .

Osmium(III) chloride hydrate has several applications:

- Precursor for Complexes: It is widely used in synthesizing dichlorodihydridoosmium complexes and other organometallic compounds.

- Catalysis: The compound serves as a catalyst in various organic reactions due to its ability to form stable complexes with organic substrates.

- Research: It is utilized in analytical chemistry for studying the properties of osmium complexes and their interactions with different ligands .

Research into the interactions of osmium(III) chloride hydrate focuses on its reactivity with various ligands and substrates. Studies have shown that it can form stable complexes with aromatic compounds, which are valuable in synthetic chemistry. Additionally, investigations into its toxicological profile reveal critical insights into its safety and handling protocols in laboratory settings .

Osmium(III) chloride hydrate shares similarities with other metal chlorides but possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting these similarities and differences:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Osmium(III) Chloride Hydrate | OsCl·3HO | High toxicity; forms stable arene complexes |

| Osmium(IV) Chloride | OsCl | Higher oxidation state; less stable than OsCl |

| Ruthenium(III) Chloride | RuCl·xHO | Similar hydration behavior; lower toxicity |

| Iridium(III) Chloride | IrCl·xHO | Comparable catalytic properties; less dense |

| Platinum(II) Chloride | PtCl·xHO | Used extensively in catalysis; more stable |

Osmium, the densest naturally occurring element, was discovered in 1803 by Smithson Tennant during investigations into platinum ore residues treated with aqua regia. The black residue left after dissolving crude platinum contained both osmium and iridium, with Tennant isolating osmium tetroxide (OsO₄), a volatile and odorous compound that lent the element its name from the Greek osme (smell).

Osmium(III) chloride hydrate emerged as a derivative of early 20th-century studies on osmium halides. Its synthesis was refined alongside advancements in coordination chemistry, particularly as researchers sought stable osmium precursors for catalytic applications. The compound’s hydrated form, OsCl₃·3H₂O, became notable for its solubility and reactivity, distinguishing it from anhydrous OsCl₃.

Significance in Inorganic Chemistry

Osmium(III) chloride hydrate serves as a pivotal precursor in synthesizing osmium complexes, which are critical for:

- Catalysis: Facilitating asymmetric dihydroxylation and hydrogenation reactions.

- Material Science: Enabling the development of osmium-doped electronic materials and sensors.

- Coordination Chemistry: Acting as a starting material for polynuclear clusters and hydrido complexes.

Its ability to adopt multiple oxidation states (III, IV, V) and form stable ligands with phosphines, arsines, and nitrogen donors underscores its versatility.

Current Research Trends and Relevance

Recent studies focus on optimizing catalytic efficiency and exploring novel applications:

- Green Chemistry: Using OsCl₃·3H₂O with H₂O₂ for alkene dihydroxylation, achieving high turnover numbers (e.g., 5,500 for cyclohexene).

- Advanced Materials: Synthesizing osmium-based metal-organic frameworks (MOFs) for photonic devices.

- Biomedical Probes: Developing osmium(III) complexes for DNA interaction studies.

Direct Chlorination of Osmium Metal

The direct chlorination of osmium metal represents the most fundamental and straightforward approach for synthesizing osmium(III) chloride [1] . This methodology involves the controlled reaction of elemental osmium with chlorine gas at elevated temperatures, following the stoichiometric equation: 2Os + 3Cl₂ → 2OsCl₃ [1] . The reaction typically requires temperatures ranging from 300-400°C to achieve optimal conversion rates and yields of 70-85% [19].

The process necessitates careful temperature control to prevent the formation of higher oxidation state compounds, particularly osmium(IV) chloride, which can occur at excessive temperatures or with prolonged exposure to chlorine gas [8] [31]. Research has demonstrated that maintaining reaction temperatures within the specified range ensures selective formation of the trivalent osmium compound while minimizing side reactions .

Industrial implementations of this method employ specialized reactor systems designed to handle the corrosive nature of chlorine gas and the high temperatures required for the reaction [27]. The purification of osmium metal prior to chlorination proves crucial for achieving high-purity products, as impurities can significantly affect the reaction kinetics and final product quality [19] [27].

Thermal Decomposition of Osmium(IV) Chloride

Thermal decomposition of osmium(IV) chloride provides an alternative route to osmium(III) chloride, particularly valuable when starting from higher oxidation state osmium compounds [1] [8]. The decomposition reaction follows the equation: 2OsCl₄ → 2OsCl₃ + Cl₂, with the decomposition temperature occurring at approximately 323°C [9] [31].

This method offers several advantages, including the ability to utilize osmium(IV) chloride as a starting material, which may be more readily available in certain industrial contexts [8] [31]. The decomposition process requires precise temperature control, as temperatures significantly above 323°C can lead to further decomposition or volatilization of osmium-containing compounds [9] [25].

Research findings indicate that the thermal decomposition pathway yields osmium(III) chloride with purities of 60-75%, making it a viable alternative when direct chlorination is not feasible [9] [31]. The evolved chlorine gas can be captured and recycled in continuous production processes, enhancing the overall efficiency of the synthesis [31].

Hydrolysis and Hydrate Formation Mechanisms

The formation of osmium(III) chloride hydrate occurs through the controlled hydrolysis of anhydrous osmium(III) chloride in aqueous environments [13] . The hydration process follows the general reaction: OsCl₃ + xH₂O → OsCl₃·xH₂O, where x typically ranges from 1 to 3 depending on the reaction conditions and crystallization environment [1] .

The hydrolysis mechanism involves the coordination of water molecules to the osmium center, resulting in the formation of stable hydrated complexes [17]. The process occurs readily at room temperature and demonstrates yields of 90-95%, making it one of the most efficient methods for producing the hydrated form [13] .

Crystallization studies have revealed that the hydrate formation involves specific interactions between water molecules and the osmium chloride framework, resulting in the characteristic dark green crystal color observed in the hydrated compound [1] [3]. The degree of hydration can be controlled through manipulation of environmental factors such as humidity, temperature, and the presence of additional water molecules during the crystallization process [13] .

The stability of the hydrated form depends significantly on storage conditions, with research demonstrating that maintaining low temperatures and controlled humidity environments preserves the hydrated structure for extended periods [10] [25]. Dehydration can occur under elevated temperatures or reduced humidity conditions, reverting the compound to its anhydrous form .

Alternative Synthetic Routes and Optimization Strategies

Alternative synthetic approaches have been developed to address specific industrial requirements and optimize production efficiency [21] [23]. One notable method involves the reduction of osmium tetroxide with hydrochloric acid and appropriate reducing agents, yielding osmium(III) chloride with moderate efficiency [5].

The organometallic approach utilizing tetra-n-octylammonium hexahaloosmate(IV) precursors has emerged as a highly effective alternative route [21] [23]. This method involves reactions between (Oct₄N)₂[OsBr₆] and aryl Grignard reagents, achieving yields of 75-85% for various osmium complexes [21] [23]. The approach offers advantages in terms of reduced formation of unwanted oxidation products and improved control over reaction selectivity [21].

Optimization strategies focus on several key parameters: temperature control, reaction atmosphere, precursor purity, and reaction time [20] [22]. Research has shown that hydrogen reduction of osmium-containing precursors at 573 K (300°C) can effectively produce high-surface-area osmium materials suitable for further chlorination [20]. The use of controlled atmospheres, particularly hydrogen or inert gas environments, prevents unwanted oxidation reactions during synthesis [20] [22].

Advanced purification techniques have been developed to enhance product quality, including recrystallization from controlled acidic solutions and specialized washing procedures to remove impurities [5] [17]. These optimization strategies have enabled the production of osmium(III) chloride hydrate with purities exceeding 99.9% for specialized applications [30].

Table 2: Synthesis Methods and Reaction Conditions

| Method | Reaction | Temperature | Yield (%) |

|---|---|---|---|

| Direct Chlorination | 2Os + 3Cl₂ → 2OsCl₃ | 300-400°C | 70-85 |

| Thermal Decomposition of OsCl₄ | 2OsCl₄ → 2OsCl₃ + Cl₂ | 323°C (decomposition temp) | 60-75 |

| Hydrolysis Route | OsCl₃ + xH₂O → OsCl₃·xH₂O | Room temperature | 90-95 |

| Reduction of OsO₄ | OsO₄ + HCl + reducing agent → OsCl₃ | 80-150°C | 40-60 |

| Alternative Grignard Route | (Oct₄N)₂[OsBr₆] + ArMgBr → Os(Ar)₄ | Room temperature to 100°C | 75-85 |

Table 3: Thermal Stability and Decomposition Data

| Temperature (°C) | Stability | Decomposition Products |

|---|---|---|

| 25 | Stable in acidic solution | None |

| 100 | Stable with minimal decomposition | Minimal OsO₄ formation |

| 200 | Moderate decomposition | OsO₄ + HCl |

| 323 | Significant decomposition (OsCl₄) | OsCl₃ + Cl₂ |

| 400 | Complete decomposition | Various osmium oxides |

| 500 | Melting point reached | Volatile osmium compounds |

Fundamental Substitution Mechanisms

Osmium(III) chloride hydrate undergoes ligand substitution reactions through both associative and dissociative mechanisms, with the kinetics primarily governed by the strong crystal field stabilization energy of the low-spin d⁵ configuration [2] [3]. The hexahydrate complex [OsCl₃(H₂O)₃] serves as the primary reactive species in aqueous solutions, where sequential replacement of chloride and water ligands occurs according to the thermodynamic stability series [3] [4].

The substitution reactions follow the general pattern:

$$

[OsCl₃(H₂O)₃] + nL \rightarrow [OsCl₃₋ₙLₙ(H₂O)₃₋ₘ] + nCl⁻ + mH₂O $$

where L represents incoming ligands such as ammonia, phosphines, or nitrogen heterocycles [5].

Stability Constants and Thermodynamic Parameters

The stability constants for osmium(III) complexes demonstrate the strong preference for π-acceptor ligands over σ-donor species. Comprehensive stability constant data reveals the following hierarchy:

| Ligand Type | Typical log K₁ | Binding Preference | Electronic Effect |

|---|---|---|---|

| Ammonia (NH₃) | 4.2-4.8 | Moderate | σ-donor |

| Pyridine (py) | 3.8-4.5 | Moderate | σ-donor/π-acceptor |

| Bipyridine (bipy) | 5.2-6.1 | Strong | σ-donor/π-acceptor |

| Phosphines (PR₃) | 6.5-8.2 | Very Strong | σ-donor/π-acceptor |

| Chloride (Cl⁻) | 2.1-2.8 | Weak | σ-donor |

| Water (H₂O) | 1.2-1.8 | Weak | σ-donor |

| Acetonitrile (CH₃CN) | 2.8-3.4 | Moderate | σ-donor/π-acceptor |

| Carbon monoxide (CO) | 7.8-9.2 | Very Strong | σ-donor/π-acceptor |

The electrochemical reduction of [OsCl₃(PMe₂Ph)₃] complexes provides insight into the ligand substitution pathways. Following electroreduction, the monoanion [OsCl₃(PMe₂Ph)₃]⁻ readily releases chloride to generate five-coordinate intermediates that react with donor solvents or available ligands to produce [OsCl₂(PMe₂Ph)₃L] complexes [3].

Kinetic Considerations

The slow rate of ligand exchange reactions in osmium(III) complexes, particularly evident in chloride-free solutions, results from the high resistance toward hydrolysis processes [6]. Studies utilizing inductively coupled plasma optical emission spectrometry have demonstrated that osmium standards exhibit chemical instability at low acid concentration levels, with optimal stability achieved in 1.0-1.5% hydrochloric acid solutions [7] [8].

Hydride Complex Synthesis and Reactivity

Synthetic Methodologies

The preparation of osmium(III) hydride complexes from osmium(III) chloride hydrate requires reductive conditions combined with hydrogen sources. The most successful synthetic approach involves amalgamated zinc reduction under dihydrogen atmosphere to produce dihydride complexes of the general formula [OsH₂Cl₂(PR₃)₃] [5].

The synthetic protocol follows:

$$ \text{mer-}[OsCl₃(PR₃)₃] + \text{Zn(Hg)} + H₂ \rightarrow [OsH₂Cl₂(PR₃)₃] + \text{ZnCl₂} $$

Alternative synthetic routes utilize sodium borohydride or lithium aluminum deuteride reduction of appropriate osmium(III) precursors to yield monohydride complexes mer-[OsXY(L)(PR₃)₃] where X represents H or D, Y represents Cl or Br, and L represents CO or N₂ [5].

Reactivity Patterns and Stability

The hexahydride complex OsH₆(PiPr₃)₂ demonstrates remarkable catalytic activity in nitrile hydration reactions, representing one of the most stable osmium polyhydride species [9] [10]. This complex catalyzes the hydration of aliphatic nitriles to amides with high efficiency, suggesting that C(sp)–C(sp³) bond activation is inhibited in the presence of water [9].

Recent investigations have revealed the synthesis of the rare osmium(III) hydrido complex [OsH(PNP)(bipy)]⁺ where PNP represents N(CHCHPtBu₂)₂ [11]. This complex exhibits remarkable stability attributed to both thermodynamic and kinetic factors, making it only the second isolable osmium(III) hydrido complex alongside [OsH(en)₂(py)]²⁺ [11].

Mechanistic Insights

The dihydride complexes [OsH₂Cl₂(PR₃)₃] undergo characteristic reactions with carbon monoxide, tertiary phosphines, and halogenated solvents with concomitant loss of dihydrogen [5]. Treatment with anhydrous hydrogen chloride produces unstable compounds [OsHCl₃(PR₃)₃] that readily eliminate hydrogen to regenerate fac-[OsCl₃(PR₃)₃] [5].

The catalytic cycle for nitrile hydration involves initial coordination of the nitrile substrate to the osmium center, followed by nucleophilic attack by water molecules. The metal-hydride bond plays a crucial role in facilitating the proton transfer steps required for amide formation [9].

Arene Complexes: Structural and Electronic Properties

Synthetic Approaches and Structural Characterization

Osmium(III) chloride hydrate serves as a versatile precursor for arene complex synthesis through arene displacement reactions. The preparation of [(η⁶-C₆H₆)Os(NCCH₃)Cl₂] represents an excellent starting material for subsequent arene complex synthesis, with significantly improved yields compared to earlier methods [12].

The synthetic methodology involves:

- Initial formation of benzene-osmium intermediates

- Displacement of labile ligands (acetonitrile, acetone) by target arenes

- Formation of stable [(η⁶-arene)Os(L)(X)] complexes

Piano-Stool Geometry and Bonding Analysis

The structural characterization of osmium(II) arene complexes reveals typical "piano-stool" geometry with intermolecular π-π stacking interactions [13] [14]. X-ray crystallographic studies of [(η⁶-biphenyl)Os(X-pico)Cl] complexes demonstrate Os-arene distances in the range of 2.17-2.24 Å, consistent with strong η⁶-coordination [13].

| Arene Ligand | Binding Mode | Os-Arene Distance (Å) | Electronic Properties | Structural Features |

|---|---|---|---|---|

| Benzene (C₆H₆) | η⁶-coordination | 2.18-2.22 | HOMO: metal-based | Planar coordination |

| Toluene (C₇H₈) | η⁶-coordination | 2.19-2.23 | HOMO: metal-based | Planar coordination |

| p-Cymene (C₁₀H₁₄) | η⁶-coordination | 2.20-2.24 | HOMO: metal-based | Planar coordination |

| Biphenyl (C₁₂H₁₀) | η⁶-coordination | 2.17-2.21 | HOMO: metal-based | π-π stacking |

| Naphthalene (C₁₀H₈) | η⁶-coordination | 2.16-2.20 | HOMO: metal-based | Extended π-system |

| Hexamethylbenzene (C₁₂H₁₈) | η⁶-coordination | 2.22-2.26 | HOMO: metal-based | Steric hindrance |

Electronic Structure and Spectroscopic Properties

Density functional theory calculations reveal that the highest occupied molecular orbital of osmium arene complexes is primarily metal-based, located approximately 2.2 eV below the Fermi edge, while the lowest unoccupied molecular orbital is predominantly ligand-based, positioned 1.5 eV above the Fermi edge [15].

The electronic spectra of arene complexes exhibit characteristic metal-to-ligand charge transfer bands. For [(η⁶-biphenyl)Os(X-pico)Cl] complexes, absorption maxima occur at 244, 271, 365, and 409 nm with molar extinction coefficients ranging from 740 to 1413 M⁻¹cm⁻¹ [13].

Substituent Effects and Reactivity

The hydrolysis rates of arene complexes demonstrate strong dependence on electronic and steric effects of substituents. For picolinate-substituted complexes, the hydrolysis rate order follows: ortho-OH >> para-Me > para-Cl > ortho-Me > para-COOH >> ortho-Br, with half-lives ranging from minutes to 4.4 hours [13].

The tethered arene complexes of formula [Os(η⁶-arene-O-κ¹)(XY)]ⁿ⁺ represent a particularly interesting class where coordinating oxygen atoms from arene substituents bind to the metal center, creating closed-tether structures with strong geometric constraints [16].

Dinuclear and Polynuclear Complex Architectures

Dinuclear Complex Formation

The formation of dinuclear osmium complexes from osmium(III) chloride hydrate occurs through controlled hydrolysis and bridging ligand coordination. The μ-nitrido complexes [Os₂NIVX₈(H₂O)₂]³⁻ where X represents Cl or Br, demonstrate linear Os-N-Os geometries with characteristic vibrational spectra [17].

Electrochemical studies reveal that dinuclear complexes undergo sequential one-electron reductions corresponding to Os(IV)/Os(III) and Os(III)/Os(II) couples. The binuclear species [Os₂Cl₆(PMe₂Ph)₆]⁺ and [Os₂Cl₄(PMe₂Ph)₆] form through electrochemical reduction pathways involving bridging chloride ligands [3].

Trinuclear Cluster Architectures

The trinuclear osmium clusters exhibit triangular metal frameworks stabilized by bridging ligands. The cluster [Os₃(CO)₁₀(μ-H)₂] represents a fundamental building block for higher nuclearity species through carbonyl substitution reactions [18] [19].

Photochemical studies of trinuclear clusters [Os₃(CO)₁₀(diene)] reveal that near-UV irradiation generates transient species with absorption maxima at 632-636 nm and lifetimes of 94-105 nanoseconds [20]. These transients do not exhibit biradical character, as demonstrated by their insensitivity to carbon tetrachloride scavenging [20].

Higher Nuclearity Clusters

The progression to higher nuclearity clusters involves systematic assembly processes. The tetranuclear species [Os₄(μ-Cl)(μ-H)₃(CO)₁₂] adopts a butterfly arrangement of osmium atoms with symmetric chloride bridges [21]. In contrast, the pentanuclear cluster [Os₅(μ-Cl)(μ-H)₃(CO)₁₄] exhibits distinctly asymmetric chloride bridging attributed to the trans influence of carbonyl ligands [21].

| Nuclearity | Example Formula | Bridging Ligands | Metal-Metal Bonds | Typical Geometry |

|---|---|---|---|---|

| Dinuclear | [Os₂(μ-Cl)₂Cl₄(PR₃)₄] | Chloride, phosphines | 1 Os-Os bond | Linear/bent |

| Trinuclear | [Os₃(CO)₁₀(μ-H)₂] | Hydride, carbonyl | 3 Os-Os bonds | Triangular |

| Tetranuclear | [Os₄(μ-Cl)(μ-H)₃(CO)₁₂] | Chloride, hydride | 5 Os-Os bonds | Butterfly |

| Pentanuclear | [Os₅(μ-Cl)(μ-H)₃(CO)₁₄] | Chloride, hydride | 8 Os-Os bonds | Trigonal bipyramid |

| Hexanuclear | [Os₆(μ-H)₄(μ₅-C)(CO)₁₅] | Hydride, carbide | 12 Os-Os bonds | Octahedral |

Carbene and Carbide Incorporation

The incorporation of N-heterocyclic carbenes into osmium cluster frameworks produces unique structural motifs. The reaction of [IMes]AgCl with [Os₃(CO)₁₀(CH₃CN)₂] yields both heterobimetallic carbene complexes [Os₃(μ-Cl)(CO)₁₀(μ-Ag(IMes))] and higher nuclearity species containing carbide ligands [18].

The thermolysis of carbene-containing clusters leads to remarkable transformations including benzene activation and multiple C-H bond activation processes on the carbene ligands themselves [18]. These reactions demonstrate the unique reactivity patterns accessible through polynuclear osmium frameworks.

Electronic and Magnetic Properties

The polynuclear complexes exhibit rich electrochemical behavior with multiple reversible redox couples. The osmium-dioxolene complexes display combinations of metal-centered Os(III)-Os(II) reductions and ligand-centered oxidations, creating complex electronic structures with delocalized bonding [22].

Magnetic susceptibility studies reveal that trinuclear species often exhibit antiferromagnetic coupling between metal centers, while higher nuclearity clusters may show ferromagnetic interactions depending on the bridging ligand arrangements and metal-metal distances [17].

GHS Hazard Statements

H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.56%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (97.56%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant